molecular formula C10H7N3S B12115124 (4-Phenyl-1,3-thiazol-2-yl)cyanamide CAS No. 7709-52-6

(4-Phenyl-1,3-thiazol-2-yl)cyanamide

Cat. No.: B12115124
CAS No.: 7709-52-6
M. Wt: 201.25 g/mol
InChI Key: QNZWYNXWWQSXHK-UHFFFAOYSA-N
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Description

Cyanamide, (4-phenyl-2-thiazolyl)- is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound has a phenyl group attached to the thiazole ring, which can significantly influence its chemical properties and biological activities. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyanamide, (4-phenyl-2-thiazolyl)- can be achieved through various methods. One common approach involves the reaction of isothiocyanates with amines under mild conditions. The reaction typically proceeds through nucleophilic addition followed by desulfurization . Another method involves the cyanoacetylation of amines, where cyanoacetamides are formed by treating substituted aryl or heteryl amines with alkyl cyanoacetates .

Industrial Production Methods

Industrial production of cyanamide, (4-phenyl-2-thiazolyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. For example, the use of iron-mediated desulfurization has been demonstrated to be an efficient method for the synthesis of substituted cyanamides .

Chemical Reactions Analysis

Types of Reactions

Cyanamide, (4-phenyl-2-thiazolyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl and thiazole groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives.

Comparison with Similar Compounds

Cyanamide, (4-phenyl-2-thiazolyl)- can be compared with other thiazole derivatives:

The uniqueness of cyanamide, (4-phenyl-2-thiazolyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.

Properties

CAS No.

7709-52-6

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

IUPAC Name

(4-phenyl-1,3-thiazol-2-yl)cyanamide

InChI

InChI=1S/C10H7N3S/c11-7-12-10-13-9(6-14-10)8-4-2-1-3-5-8/h1-6H,(H,12,13)

InChI Key

QNZWYNXWWQSXHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC#N

Origin of Product

United States

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